2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide
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Overview
Description
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the benzoxazole derivatives, which are known for their wide spectrum of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide typically involves the reaction of benzoxazole derivatives with appropriate thiol and amide precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds .
Scientific Research Applications
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxy substituted compound
- 3-Methoxy-4-hydroxy substituted compound
- 5-Fluorouracil (used as a standard drug for comparison in anticancer studies)
Uniqueness
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide stands out due to its unique combination of benzoxazole and thiol functionalities, which contribute to its diverse biological activities. Compared to similar compounds, it has shown promising results in inhibiting the proliferation of cancer cells and possesses a broader spectrum of antimicrobial activity .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHDUKACRLEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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